molecular formula C10H10N2 B1349791 3-(2-Methylphenyl)-1H-pyrazole CAS No. 59843-49-1

3-(2-Methylphenyl)-1H-pyrazole

Cat. No. B1349791
CAS RN: 59843-49-1
M. Wt: 158.2 g/mol
InChI Key: ULGVTFHMCLFGSU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for each reaction. The mechanism of each reaction, as well as the yield and the stereochemistry of the products, would also be discussed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity with various reagents, and its stability under various conditions).


Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications

Pyrazole derivatives, including those similar to 3-(2-Methylphenyl)-1H-pyrazole, have been evaluated for their corrosion inhibition properties. A study synthesized six pyrazole and pyrazolone derivatives and tested them as corrosion inhibitors for copper alloy in basic medium. These compounds showed high efficiency in preventing copper dissolution, demonstrating their potential as corrosion inhibitors in industrial applications. Additionally, these compounds exhibited significant antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting their use in antimicrobial coatings or treatments (Sayed et al., 2018).

Structural and Reactivity Studies

New 3,5-diaryl-1H-pyrazoles, related to 3-(2-Methylphenyl)-1H-pyrazole, were synthesized from aryl methyl ketones and characterized, including their structures confirmed by various spectroscopic methods and X-ray crystallography. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Wang et al., 2013).

Synthesis of Biologically Active Compounds

3-Phenyl-1H-pyrazole is an important intermediate for synthesizing various biologically active compounds. A study optimized the synthesis of this compound and its derivatives, achieving high yields. These compounds are investigated for their potential in cancer therapy, highlighting the importance of pyrazole derivatives in medicinal chemistry (Liu et al., 2017).

Antimicrobial Cotton Fabrics

Pyrazole-based compounds have been used in textile engineering to produce antimicrobial cotton fabrics. By synthesizing and incorporating pyrazole derivatives into liposomal chitosan emulsions for textile finishing, researchers have developed cotton fabrics with antimicrobial properties against common bacterial strains. This application demonstrates the versatility of pyrazole derivatives beyond traditional chemical and pharmaceutical fields, extending into materials science and engineering (Nada et al., 2018).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including its toxicity, its flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVTFHMCLFGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371713
Record name 3-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-1H-pyrazole

CAS RN

59843-49-1
Record name 3-(2-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Manikannan, R Venkatesan… - Synthetic …, 2011 - Taylor & Francis
A set of new 4-(cyclohexylsulfanyl)-1,3-diaryl-1H-pyrazoles has been synthesized using Vilsmeier's reagent. It is found that 4-(cyclohexylsulfanyl)-1-(2,4-dinitrophenyl)-3-(4-…
Number of citations: 4 www.tandfonline.com

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